molecular formula C13H25N5O5 B1518814 Boc-gly-arg-OH CAS No. 39621-72-2

Boc-gly-arg-OH

Cat. No.: B1518814
CAS No.: 39621-72-2
M. Wt: 331.37 g/mol
InChI Key: MJKTURRULDXYQX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-gly-arg-OH” is a derivative of arginine and a building block used in peptide chemistry . It can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry .


Synthesis Analysis

The synthesis of “this compound” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids for dipeptide synthesis . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H13NO4 . The average mass is 175.182 Da and the monoisotopic mass is 175.084457 Da .


Chemical Reactions Analysis

“this compound” can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs . The Boc group is stable towards most nucleophiles and bases .


Physical and Chemical Properties Analysis

“this compound” is a powder with an optical activity of [α]20/D −6.5°, c = 1 in acetic acid . It is suitable for Boc solid-phase peptide synthesis .

Scientific Research Applications

Peptide Synthesis and Modifications

Boc-gly-arg-OH, a compound used in peptide research, plays a significant role in the synthesis and modification of peptides. For instance, it has been utilized in the creation of gem-diamines derived from amino acid amides, which are important for cross-linking in peptide dimerization. This process is critical in the synthesis of dimeric peptides and their subsequent conjugation to affinity matrices for receptor affinity purification (Shimohigashi et al., 1989). Additionally, the compound has been involved in the synthesis of specific peptide fragments, aiding in the study of their structures and functions, as shown in research on the synthesis and structure characterization of Fmoc-L-Lys(Boc)-Gly-OH (Zhao Yi-nan & Melanie Key, 2013).

Enhancement of Drug Solubility and Activity

In the field of pharmacology, this compound derivatives have contributed to enhancing the solubility and activity of drugs. For instance, arctigenin amino acid ester derivatives, which include this compound, have shown improved water solubility and nitrite-clearing ability compared to the parent compound. This improvement is pivotal in drug development, particularly for compounds with poor water solubility (Cai et al., 2018).

Bioorganometallic Applications

In bioorganometallic chemistry, this compound has been used in the synthesis of peptide conjugates for protein detection. A study involving the creation of surface-bound ferrocene-peptide conjugates demonstrates the utility of this compound in developing new methods for protein detection, highlighting its importance in both biochemistry and materials science (Mahmoud & Kraatz, 2007).

Mechanism of Action

Target of Action

Boc-gly-arg-OH, also known as N-tert-butyloxycarbonyl-glycyl-arginine, is a compound that primarily targets specific amino acids in peptide synthesis . The compound’s primary targets are the amino acids glycine and arginine, which play crucial roles in various biological processes.

Mode of Action

The compound interacts with its targets through a process known as amide bond formation . This process involves the coupling of the amino acids glycine and arginine, facilitated by the Boc group. The Boc group serves as a protective group, preventing unwanted side reactions during the synthesis process .

Biochemical Pathways

The action of this compound affects the biochemical pathway of peptide synthesis. The compound’s interaction with its targets leads to the formation of specific peptides, which are crucial components in various biological processes. These peptides can then participate in other biochemical pathways, influencing processes such as protein synthesis and enzymatic reactions .

Result of Action

The result of this compound’s action is the successful synthesis of specific peptides. These peptides can have various molecular and cellular effects, depending on their specific structure and function. For instance, some peptides synthesized using this compound may have roles in signaling pathways, immune responses, or enzymatic reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect the compound’s stability and its ability to form amide bonds . Additionally, the presence of other compounds in the reaction environment can also influence the action of this compound, potentially leading to side reactions or changes in the compound’s efficacy .

Safety and Hazards

“Boc-gly-arg-OH” should be handled with care. Avoid inhalation and contact with eyes, skin, and clothing. Avoid prolonged or repeated exposure. Wear appropriate respirator, chemical-resistant gloves, safety goggles, and other protective clothing .

Biochemical Analysis

Biochemical Properties

One significant aspect of Boc-gly-arg-OH’s mechanism of action lies in its role as a protected amino acid derivative, specifically featuring a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of glycine . This protecting group serves to shield the amino functionality during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions with other amino acids .

Cellular Effects

The specific modification of the C-terminus can prolong the in vivo metabolic half-life of the peptide, reduce the immunogenicity or reduce the toxic side effects. C-terminal amidation can reduce the overall charge of the peptide, but may reduce the solubility of the peptide.

Molecular Mechanism

This compound has been extensively utilized in solid-phase peptide synthesis (SPPS) as a building block for the assembly of peptide chains with precise control over sequence and length . Moreover, researchers have employed this compound as a substrate in enzymatic assays to investigate the specificity and activity of various peptidases and proteases .

Temporal Effects in Laboratory Settings

The stability of this compound is a crucial factor in its use in peptide synthesis. The Boc protecting group allows for the peptide to be stored and used over time without degradation, ensuring the integrity of the peptide for further reactions .

Metabolic Pathways

This compound, as a peptide, is involved in various metabolic pathways. It interacts with enzymes and cofactors during peptide synthesis and degradation. The exact metabolic pathways that this compound is involved in would depend on the specific cellular context and the other amino acids it is combined with during peptide synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on a variety of factors, including its size, charge, and the specific transporters or binding proteins present in the cells .

Subcellular Localization

The subcellular localization of this compound would depend on the specific cellular context and the other amino acids it is combined with during peptide synthesis . For example, if this compound is part of a peptide that includes a nuclear localization signal, it could be directed to the nucleus of the cell .

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N5O5/c1-13(2,3)23-12(22)17-7-9(19)18-8(10(20)21)5-4-6-16-11(14)15/h8H,4-7H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)(H4,14,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKTURRULDXYQX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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